molecular formula C13H20Cl2N4O B1431902 5-methoxy-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride CAS No. 1177360-44-9

5-methoxy-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride

Cat. No.: B1431902
CAS No.: 1177360-44-9
M. Wt: 319.2 g/mol
InChI Key: WMTOHHVUQIDCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride is a useful research compound. Its molecular formula is C13H20Cl2N4O and its molecular weight is 319.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Analysis and Pharmaceutical Applications

This compound is structurally related to substances used in pharmaceutical analysis. For example, an imidazole derivative similar to 5-methoxy-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride, specifically mentioned as imidazole-1-ylmethyl)-1,3-dioxolan-4-yl]methoxyl]phenyl]piperazine (I), is used as an antifungal agent for treating a wide variety of mycoses. It has the advantage of producing adequate sustained blood levels following oral administration. The importance of its determination in biological fluids and pharmaceutical preparations has led to the development of various analytical methods, highlighting its pharmaceutical significance (Shamsipur & Jalali, 2000).

Receptor Binding Affinities in Pharmacology

Compounds structurally related to this compound have been synthesized and evaluated for their binding affinities with receptors, particularly D2 and 5-HT1A receptors. These studies are crucial for developing potential therapeutic agents with antagonist or agonist properties, indicating the compound's significance in pharmacological research related to the central nervous system (Ullah, 2014).

Cancer Research and Cytotoxic Agents

Derivatives of this compound have been explored for their potential as cytotoxic agents in cancer treatment. The replacement of certain moieties and the rearrangement of groups have led to increased cytotoxicity towards various cancer cell lines while showing lower cytotoxic activity against normal cell lines. This selective cytotoxicity is significant for developing effective and safe cancer therapies (Ghasemi, Sharifi, & Shahbazi Mojarrad, 2020).

Antimicrobial and Antifungal Activities

Imidazole derivatives, including compounds structurally related to this compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds exhibit variable and modest activity against bacteria and fungi, contributing to the search for new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Biochemical Analysis

Biochemical Properties

5-methoxy-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including cyclooxygenases (COX-1 and COX-2), where it exhibits inhibitory effects . The interaction with these enzymes is crucial as it can modulate inflammatory responses. Additionally, this compound has been shown to bind to various proteins, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and immune responses . This compound can alter gene expression, leading to changes in the production of cytokines and other signaling molecules. Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as COX-1 and COX-2, inhibiting their activity and thus reducing the production of pro-inflammatory mediators . This compound also interacts with DNA and RNA, affecting gene transcription and translation processes. The inhibition of enzyme activity and modulation of gene expression are key aspects of its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation. These effects are consistent across both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including solubility and affinity for binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is predominantly localized in the cytoplasm and nucleus, where it interacts with enzymes and nucleic acids . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, ensuring its effective function.

Properties

IUPAC Name

6-methoxy-2-(piperazin-1-ylmethyl)-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O.2ClH/c1-18-10-2-3-11-12(8-10)16-13(15-11)9-17-6-4-14-5-7-17;;/h2-3,8,14H,4-7,9H2,1H3,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTOHHVUQIDCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CN3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.